Product packaging for Boc-D-Asn-ONp(Cat. No.:)

Boc-D-Asn-ONp

Cat. No.: B12812315
M. Wt: 353.33 g/mol
InChI Key: IAPXDJMULQXGDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Asn-ONp, with the CAS Number 104199-82-8 and a molecular weight of 353.33 g/mol, is a protected amino acid derivative essential for peptide synthesis . This compound features a tert-butyloxycarbonyl (Boc) group protecting the amino moiety and a p-nitrophenyl (ONp) ester activating the carboxyl group . The Boc group safeguards the amino functionality during the synthetic process to prevent unwanted side reactions, while the ONp ester acts as a highly effective leaving group, facilitating the coupling of D-asparagine to the next amino acid or peptide chain with high efficiency . This reagent is particularly valuable in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, enabling the precise construction of complex peptide sequences . Its primary application is in the production of peptides with high purity and specific sequences, which are crucial for advanced biochemical research, drug discovery initiatives, and the study of protein-protein interactions . The compound should be stored dry at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19N3O7 B12812315 Boc-D-Asn-ONp

Properties

IUPAC Name

(4-nitrophenyl) 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O7/c1-15(2,3)25-14(21)17-11(8-12(16)19)13(20)24-10-6-4-9(5-7-10)18(22)23/h4-7,11H,8H2,1-3H3,(H2,16,19)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPXDJMULQXGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4587-33-1
Record name L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-D-Asn-ONp is synthesized through the esterification of Boc-D-Asn (Nα-t-Butyloxycarbonyl-D-asparagine) with 4-nitrophenol. The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Boc-D-Asn-ONp undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

Boc-D-Asn-ONp, or Nα-Boc-D-asparagine 4-nitrophenyl ester, is a versatile compound widely utilized in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique chemical structure enables it to function effectively as a reagent in peptide synthesis and as a substrate for protease activity assays. This article delves into its applications, mechanisms of action, and relevant case studies.

Scientific Research Applications

1. Peptide Synthesis

This compound serves as an effective coupling agent in peptide synthesis. The Boc group protects the amino functionality during the assembly of peptide chains, allowing for selective reactions:

  • Synthesis Process : The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid), exposing the amino group for further coupling with other amino acids.
  • Efficiency : This compound facilitates the formation of peptide bonds efficiently, making it valuable for synthesizing complex peptides.

2. Protease Activity Assays

This compound is primarily utilized as a substrate in protease activity assays:

  • Mechanism : Upon cleavage by specific proteases that recognize asparagine, this compound releases p-nitrophenol (p-NP), which generates a chromogenic signal.
  • Applications : The intensity of the yellow color produced is directly proportional to enzyme activity, allowing researchers to quantify protease kinetics and specificity.

Case Study 1: Enzyme Kinetics

A significant study demonstrated the use of this compound to measure protease activity from various sources. Researchers monitored cleavage rates spectrophotometrically, revealing insights into enzyme specificity and kinetics across different conditions:

  • Findings : Different proteases exhibited varying cleavage rates, allowing for the characterization of enzyme activity profiles.

Case Study 2: Peptide Interaction Studies

Research involving Boc-D-Asn-Gly-Ser peptides synthesized using this compound revealed significant insights into intramolecular interactions:

  • Methodology : NMR spectroscopy was employed to study side-chain interactions within these peptides.
  • Results : The study highlighted the importance of hydrogen bonding between amino acids in determining peptide conformation and stability.

Mechanism of Action

The primary function of Boc-D-Asn-ONp is to protect the amino group of asparagine during chemical reactions. The t-Butyloxycarbonyl (Boc) group prevents unwanted side reactions by temporarily blocking the amino group. The 4-nitrophenyl ester group facilitates the formation of peptide bonds by acting as a leaving group during nucleophilic substitution reactions .

Comparison with Similar Compounds

Structural and Functional Properties

The table below compares Boc-D-Asn-ONp with structurally related Boc-protected amino acid derivatives:

Compound Molecular Formula Molecular Weight CAS Number Side Chain/Protecting Group Activating Group Key Applications
This compound Not Provided Not Provided Not Provided Asparagine (CONH2) 4-Nitrophenyl SPPS of D-peptides
Boc-Met-ONp C₁₆H₂₂N₂O₆S 370.43 2488-18-8 Methionine (CH₂SCH₃) 4-Nitrophenyl Hydrophobic peptide segments
Boc-Asp(OBzl)-ONp C₂₂H₂₄N₂O₈ 444.43 26048-69-1 Aspartic acid (COOBzl) 4-Nitrophenyl Acid-sensitive peptide synthesis
Boc-D-Val-NH₂ Not Provided Not Provided Not Provided Valine (CH(CH₃)₂) Amide Stable amide bond formation
Key Observations:
  • Activating Groups : this compound, Boc-Met-ONp, and Boc-Asp(OBzl)-ONp share the 4-nitrophenyl (ONp) ester group, which increases electrophilicity for efficient coupling . In contrast, Boc-D-Val-NH₂ lacks an activating group, relying on amide bond formation via carbodiimide chemistry.
  • Side-Chain Protection: Boc-Asp(OBzl)-ONp uses a benzyl (Bzl) group to protect the aspartic acid side chain, preventing unintended reactions during synthesis.
  • Stereochemistry : this compound’s D-configuration is rare in natural peptides but valuable for designing protease-resistant therapeutic agents .

Reactivity and Solubility

  • Reactivity : ONp esters exhibit faster coupling kinetics compared to pentafluorophenyl (Pfp) or hydroxybenzotriazole (HOBt) esters. For example, Boc-Asp(OBzl)-ONp has a high reactivity in polar aprotic solvents like DMF, enabling rapid amide bond formation .
  • Solubility : Boc-Asp(OBzl)-ONp is soluble in DMSO and DMF but may require sonication or heating to 37°C for full dissolution. Boc-Met-ONp’s hydrophobic methionine side chain likely reduces solubility in aqueous buffers .

Biological Activity

Boc-D-Asn-ONp, or t-Butyloxycarbonyl-D-asparagine p-nitrophenyl ester, is a derivative of the amino acid D-asparagine. Its primary significance lies in its role as a substrate in biochemical assays and peptide synthesis rather than exhibiting inherent biological activity. This article delves into the compound's characteristics, applications, and relevant research findings.

  • Chemical Formula : C₁₅H₁₉N₃O₇
  • Molecular Weight : 341.33 g/mol
  • Functional Groups :
    • t-Butyloxycarbonyl (Boc) group: Protects the amino functionality.
    • p-Nitrophenyl ester: Acts as a leaving group during peptide bond formation.

The synthesis of this compound typically involves the reaction of Boc-D-Asn-OH with p-nitrophenol in the presence of dicyclohexylcarbodiimide (DCC), yielding this compound along with byproducts.

Biological Activity and Applications

While this compound does not exhibit specific biological activity on its own, it plays a crucial role in various biochemical applications:

  • Peptide Synthesis : It serves as a protective group for the amino group in peptide synthesis, allowing for selective formation of peptide bonds. The Boc group prevents unwanted reactions during synthesis.
  • Protease Activity Assays : The compound is utilized in assays to study protease activity. Proteases that recognize asparagine can cleave this compound, releasing the chromogenic p-nitrophenol, which can be quantified spectrophotometrically.
  • Enzyme Interaction Studies : this compound is valuable for investigating enzyme specificity and kinetics due to its reactivity with various nucleophiles.

The mechanism by which this compound operates involves:

  • The Boc group temporarily blocking the amino functionality to prevent side reactions.
  • The p-nitrophenyl ester facilitating peptide bond formation through nucleophilic substitution reactions, where nucleophiles (like amines) attack the carbonyl carbon, leading to the formation of amide bonds.

Table 1: Summary of Research Applications

ApplicationDescription
Peptide SynthesisUsed to form stable amide bonds in peptide chains
Protease Activity AssaysMeasures enzyme activity through cleavage resulting in chromogenic signals
Enzyme Specificity StudiesProvides insights into enzyme kinetics and substrate interactions

Case Study: Protease Activity Measurement

In a study assessing protease activity, this compound was employed as a substrate for specific proteases. Upon cleavage, the release of p-nitrophenol was measured at 405 nm using spectrophotometry, demonstrating the compound's utility in quantifying enzyme activity. The results indicated varying levels of protease efficiency based on substrate specificity, highlighting the importance of this compound in enzymatic studies.

NMR Studies

Nuclear Magnetic Resonance (NMR) spectroscopy has been used to analyze derivatives involving this compound. For instance, research indicated that variations in coupling constants and rotamer populations could provide insights into intramolecular interactions within peptides containing asparagine residues . This underscores the compound's relevance in understanding protein structure and dynamics.

Q & A

Q. How can researchers ensure reproducibility when reporting this compound synthesis protocols?

  • Methodological Answer :
  • Detailed Supplemental Data : Include raw NMR/MS spectra, HPLC chromatograms, and step-by-step video protocols in supplementary materials .
  • Open-Source Platforms : Share synthetic procedures on platforms like ChemRxiv or protocols.io for community validation .
  • Adherence to FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.